

Spectroscopic Profile of Diphenyl Phosphite: A Technical Guide

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Compound of Interest

Compound Name: *Diphenyl phosphite*

Cat. No.: *B166088*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **diphenyl phosphite**, a compound of significant interest in various chemical and pharmaceutical applications. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Introduction

Diphenyl phosphite, with the chemical formula $(C_6H_5O)_2P(O)H$, is a diorganophosphite that serves as a versatile reagent and intermediate in organic synthesis. Its utility in the formation of α -aminophosphonates through the Kabachnik-Fields reaction and as a stabilizer in polymers underscores the importance of its thorough characterization. Understanding its spectroscopic properties is crucial for quality control, reaction monitoring, and the development of new applications. This guide presents a detailed analysis of its 1H NMR, ^{13}C NMR, ^{31}P NMR, IR, and MS spectra.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **diphenyl phosphite**, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the nuclei within the **diphenyl phosphite** molecule.

Table 1: ^1H NMR Spectroscopic Data for **Diphenyl Phosphite**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.21	Singlet	0.5H	P-H
7.37-7.33	Multiplet	4H	Aromatic C-H
7.25-7.19	Multiplet	6H	Aromatic C-H
6.39	Singlet	0.5H	P-H (tautomer)

Table 2: ^{13}C NMR Spectroscopic Data for **Diphenyl Phosphite**

Chemical Shift (δ) ppm	Coupling Constant ($J_{\text{C-P}}$) Hz	Assignment
149.4	8.1	C-O
130.1	-	Aromatic C-H
125.9	-	Aromatic C-H
120.6	4.8	Aromatic C-H

Table 3: ^{31}P NMR Spectroscopic Data for **Diphenyl Phosphite**

Chemical Shift (δ) ppm
0.82

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in **diphenyl phosphite** by measuring the absorption of infrared radiation.

Table 4: IR Spectroscopic Data for **Diphenyl Phosphite**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Medium	Aromatic C-H stretch
~2440	Medium, Broad	P-H stretch
~1590, 1490	Strong	Aromatic C=C stretch
~1200	Strong	P=O stretch
~1160	Strong	C-O stretch (aromatic)
~950	Strong	P-O-C stretch
~750, 690	Strong	Aromatic C-H out-of-plane bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **diphenyl phosphite**.

Table 5: Mass Spectrometry Data for **Diphenyl Phosphite** (Electron Ionization)

m/z	Relative Intensity	Proposed Fragment
234	High	[M] ⁺ (Molecular Ion)
141	Moderate	[M - C ₆ H ₅ O] ⁺
94	High	[C ₆ H ₅ OH] ⁺
77	Moderate	[C ₆ H ₅] ⁺
65	Moderate	[C ₅ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **diphenyl phosphite** is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).

The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- ^1H NMR: Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer. A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ^{13}C NMR: Spectra are acquired on the same instrument, often using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- ^{31}P NMR: Spectra are acquired using a broadband probe tuned to the ^{31}P frequency. Proton decoupling is commonly employed to produce a single sharp peak. Chemical shifts are referenced to an external standard of 85% phosphoric acid.

Infrared (IR) Spectroscopy

Sample Preparation: As **diphenyl phosphite** is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. A background spectrum of the clean salt plates is recorded first. The sample is then placed in the instrument's sample compartment, and the spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

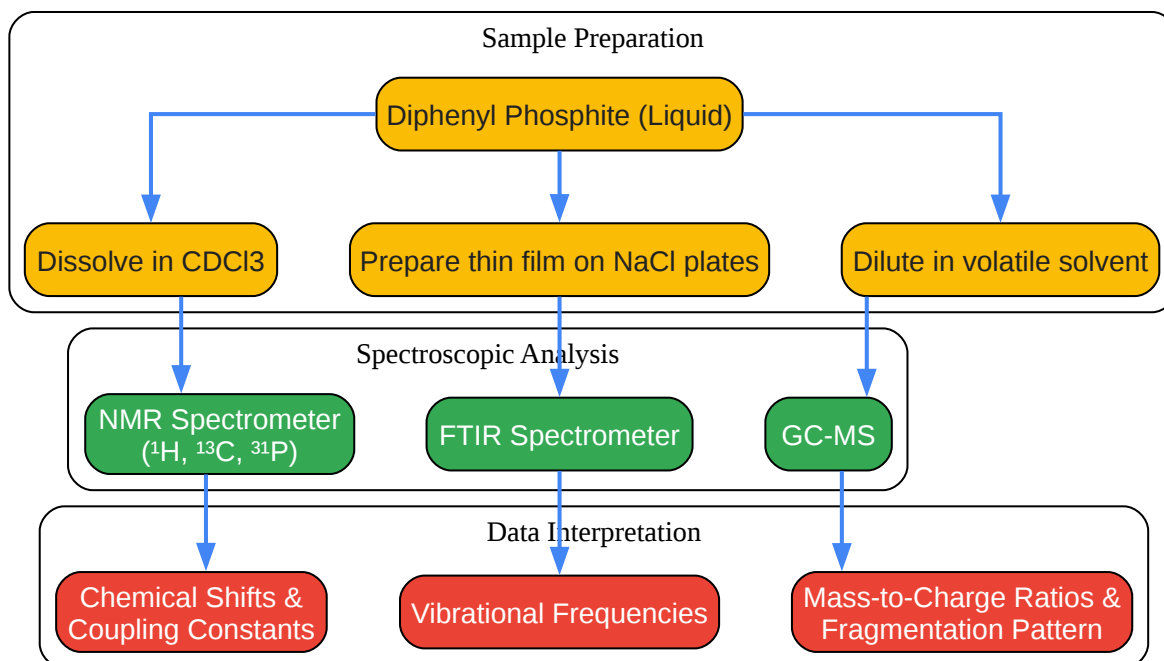
Sample Preparation: A dilute solution of **diphenyl phosphite** is prepared in a volatile organic solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition:

- Method: Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common method.
- GC Conditions: A capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure good separation.
- MS Conditions: The ion source is typically operated at 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 50-300 to detect the molecular ion and its fragments.

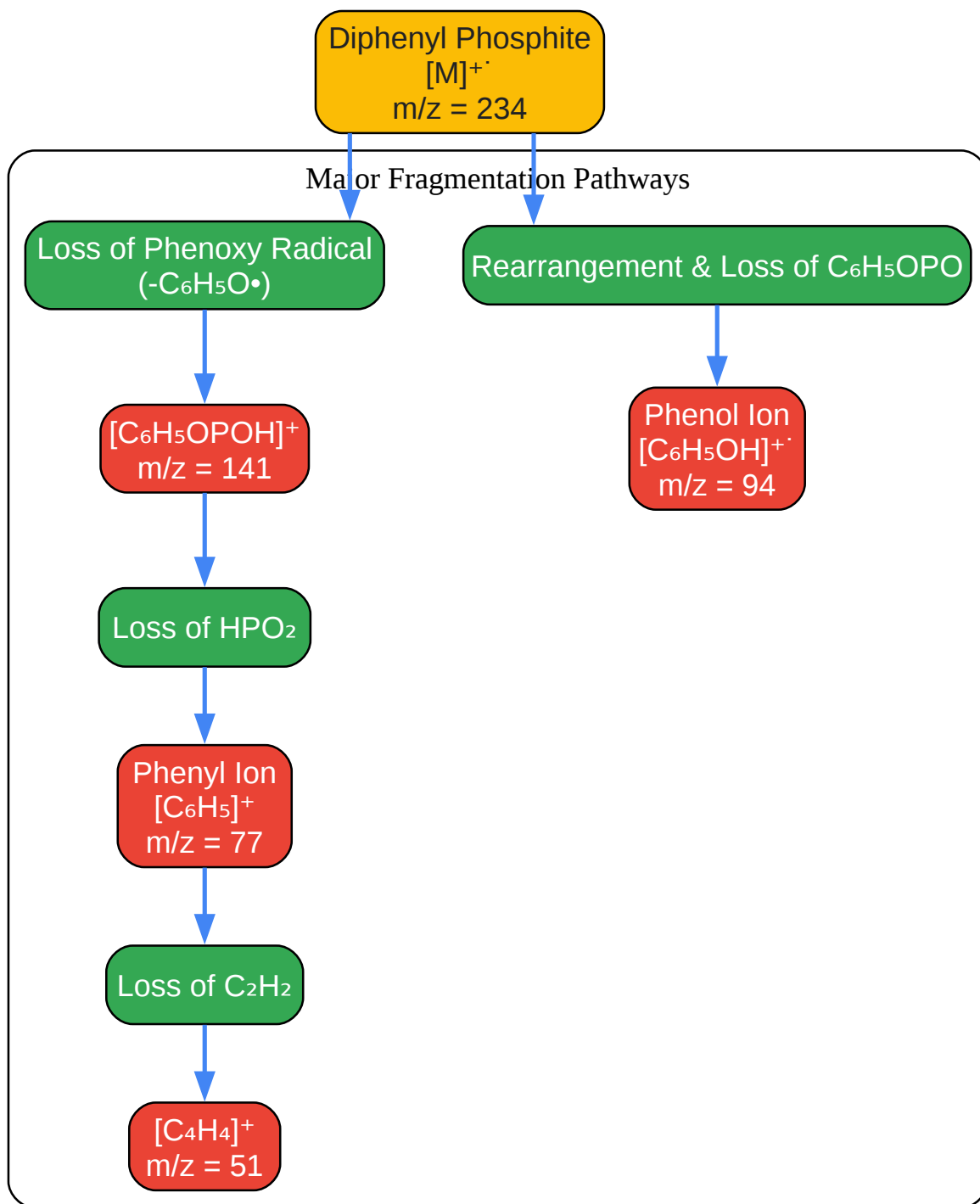
Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and a plausible fragmentation pathway for **diphenyl phosphite**.



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Caption: Workflow for the spectroscopic analysis of **diphenyl phosphite**.

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Caption: Plausible fragmentation of **diphenyl phosphite** in EI-MS.

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